molecular formula C13H13ClFNO3 B2669294 ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE CAS No. 1379666-57-5

ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE

Cat. No.: B2669294
CAS No.: 1379666-57-5
M. Wt: 285.7
InChI Key: YWUKYCZNFYNFGX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE: is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl group is substituted with a fluorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the corresponding ethyl 3-(2-fluorophenyl)propanoate.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (2E)-3-(2-fluorophenyl)prop-2-enoic acid

    Reduction: Ethyl 3-(2-fluorophenyl)propanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases to release the corresponding acid and ethanol. The fluorine atom can influence the compound’s reactivity and interaction with biological targets due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can be compared with other similar compounds, such as:

    ETHYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE: Similar structure but with the fluorine atom at the para position, which can affect its reactivity and physical properties.

    ETHYL (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE: Substitution of fluorine with chlorine can lead to differences in chemical behavior and biological activity.

    ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVHDQJCFLRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluorocinnamic acid (48.4 g, 0.29 mol, Aldrich) and thionyl chloride (5 mL) in ethanol (650 mL) was heated to reflux for 48 h. The mixture was concentrated in vacuo. The residue was taken up in ethyl acetate, washed successively with a 5% aqueous sodium bicarbonate solution, water and brine, and dried (Na2SO4). Filtration and concentration gave 54.25 g (96%) of crude ethyl 2-fluorocinnamate. This material was used without further purification.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

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